molecular formula C7H15N3O3 B1453329 Morpholine-4-carboximidamide acetate CAS No. 402726-73-2

Morpholine-4-carboximidamide acetate

Cat. No. B1453329
CAS RN: 402726-73-2
M. Wt: 189.21 g/mol
InChI Key: WZTUWDZSUZKXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine-4-carboximidamide acetate is a chemical compound used as an active pharmaceutical intermediate . It is a derivative of Morpholine, which is a common motif in natural products and biologically relevant compounds .


Synthesis Analysis

The synthesis of morpholines, including Morpholine-4-carboximidamide acetate, has been extensively studied. The most common starting materials for the preparation of morpholines are 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of Morpholine-4-carboximidamide acetate is C7H15N3O3. Its molecular weight is 189.21 g/mol .


Chemical Reactions Analysis

Morpholine derivatives have been involved in various chemical reactions. For instance, an electrochemical reaction between quinoline N-oxides and morpholine was developed using Cu(OAc)2 as a catalyst, generating products of 4-aminoquinoline N-oxides .


Physical And Chemical Properties Analysis

Morpholine-4-carboximidamide acetate is a solid compound . It is soluble in water .

Scientific Research Applications

Inhibitor of Human Legumain and Cholinesterase Enzymes

Morpholine-containing compounds have been synthesized and assessed for their potential inhibitory activity against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . The molecular docking study suggests that these compounds interact with the three enzymes with moderate to high affinity .

Industrial Applications

Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors . They are also used as surface-active agents , organocatalysts , and ligands for catalysts .

Antimicrobial and Anti-inflammatory Effects

Natural products containing the morpholine moiety, such as Chelonin A and Viloxazine, have exhibited remarkable antimicrobial and anti-inflammatory effects .

Attention Deficit Hyperactivity Disorder (ADHD) Therapeutic Effects

The morpholine moiety, present in certain natural products, has shown therapeutic effects for attention deficit hyperactivity disorder (ADHD) .

Antidepressants

Synthetic morpholine-containing compounds, such as Reboxetine and Moclobemide, have shown significant pharmaceutical properties as antidepressants .

Antipyretic and Analgesic

Emorfazone, a synthetic morpholine-containing compound, has been used as an antipyretic and analgesic .

Anti-obesity Drug

Phendimetrazine, a synthetic morpholine-containing compound, has proved effective as an anti-obesity drug .

Alzheimer’s Disease Treatment

Recent studies have reported the inhibitory effects of morpholine-based compounds on enzymes involved in the progression of Alzheimer’s disease . These compounds have emerged as potent inhibitors of the legumain enzyme (AEP) in mouse models , offering potential therapeutic interventions for Alzheimer’s disease.

Safety and Hazards

Morpholine derivatives can be harmful if swallowed and may cause severe skin burns and eye damage. They may also cause respiratory irritation and are suspected of damaging fertility or the unborn child .

properties

IUPAC Name

acetic acid;morpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.C2H4O2/c6-5(7)8-1-3-9-4-2-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTUWDZSUZKXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1COCCN1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-4-carboximidamide acetate

CAS RN

402726-73-2
Record name 4-Morpholinecarboximidamide, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402726-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine-4-carboximidamide acetate
Reactant of Route 2
Reactant of Route 2
Morpholine-4-carboximidamide acetate
Reactant of Route 3
Reactant of Route 3
Morpholine-4-carboximidamide acetate
Reactant of Route 4
Reactant of Route 4
Morpholine-4-carboximidamide acetate
Reactant of Route 5
Reactant of Route 5
Morpholine-4-carboximidamide acetate
Reactant of Route 6
Reactant of Route 6
Morpholine-4-carboximidamide acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.